molecular formula C13H19ClN2O3S B4841842 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide

Cat. No.: B4841842
M. Wt: 318.82 g/mol
InChI Key: AZXSEBSUCUXSJZ-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide typically involves multiple steps. One common method starts with the sulfonylation of 4-chlorophenylamine to form 4-chlorophenylsulfonamide. This intermediate is then reacted with ethyl and propyl groups under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide: Similar structure but with a bromine atom instead of chlorine.

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-butylglycinamide: Similar structure but with a butyl group instead of a propyl group.

    N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-propylglycinamide: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-propylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenylsulfonyl group, along with the ethyl and propyl groups, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-3-9-15-13(17)10-16(4-2)20(18,19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXSEBSUCUXSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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